1-Methylbiguanide hydrochloride
Overview
Description
1-Methylbiguanide hydrochloride, also known as Metformin related compound B, is a chemical compound with the molecular formula C3H10ClN5 and a molecular weight of 151.6 g/mol . It is a derivative of biguanide and is closely related to Metformin, a widely used antidiabetic drug. This compound is primarily used as a reference standard in pharmaceutical research and quality control.
Preparation Methods
1-Methylbiguanide hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of cyanoguanidine with methylamine under controlled conditions. The reaction typically proceeds as follows:
Reaction of Cyanoguanidine with Methylamine: Cyanoguanidine is reacted with an excess of methylamine in the presence of a suitable solvent such as methanol or water. The reaction is carried out at a temperature range of 50-70°C for several hours.
Formation of 1-Methylbiguanide: The intermediate product, 1-methylbiguanide, is then isolated and purified.
Conversion to Hydrochloride Salt: The purified 1-methylbiguanide is treated with hydrochloric acid to form this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-Methylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylbiguanide hydrochloride has a wide range of scientific research applications, including:
Pharmaceutical Research: It is used as a reference standard for the analysis and quality control of Metformin and related compounds. This ensures the accuracy and consistency of pharmaceutical formulations.
Biological Studies: The compound is used in studies investigating the biological effects of biguanides, particularly their antidiabetic and anticancer properties. It helps in understanding the mechanisms of action and potential therapeutic applications.
Chemical Research: Researchers use this compound to study the chemical properties and reactivity of biguanides.
Mechanism of Action
The mechanism of action of 1-methylbiguanide hydrochloride is similar to that of Metformin. It primarily involves the inhibition of mitochondrial complex I, leading to a decrease in ATP production and an increase in AMP levels. This activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The activation of AMPK results in various downstream effects, including:
Inhibition of Gluconeogenesis: Reduces glucose production in the liver.
Enhancement of Insulin Sensitivity: Improves glucose uptake in peripheral tissues.
Anticancer Effects: Induces energy stress in cancer cells, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
1-Methylbiguanide hydrochloride is closely related to other biguanides, including:
Metformin: The most widely used biguanide for the treatment of type 2 diabetes. It shares a similar mechanism of action but has different pharmacokinetic properties.
Phenformin: Another biguanide that was previously used as an antidiabetic drug but was withdrawn due to its association with lactic acidosis.
Buformin: Similar to Metformin and Phenformin, but with distinct pharmacological properties.
The uniqueness of this compound lies in its specific use as a reference standard and its role in research rather than clinical applications.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-methylguanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N5.ClH/c1-7-3(6)8-2(4)5;/h1H3,(H6,4,5,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYCPBAOUJRPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937324 | |
Record name | N-Methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80274-85-7, 1674-62-0 | |
Record name | Imidodicarbonimidic diamide, N-methyl-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80274-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC210483 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210483 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biguanide, 1-methyl-, monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYLBIGUANIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08RV8937YJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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